An In-depth Technical Guide to 3-Hydrazinylquinoline Hydrochloride (CAS 63468-94-0): Properties, Synthesis, and Applications as a Synthetic Intermediate
An In-depth Technical Guide to 3-Hydrazinylquinoline Hydrochloride (CAS 63468-94-0): Properties, Synthesis, and Applications as a Synthetic Intermediate
Abstract
3-Hydrazinylquinoline hydrochloride is a heterocyclic organic compound featuring a quinoline backbone substituted with a reactive hydrazine group at the 3-position. While comprehensive experimental data for this specific isomer (CAS 63468-94-0) is not extensively documented in public literature, its structural motifs position it as a valuable and highly versatile intermediate in synthetic and medicinal chemistry. The primary utility of this compound lies in its capacity to serve as a precursor for the synthesis of a diverse range of quinoline-hydrazone derivatives. These derivatives are of significant interest in drug discovery, with demonstrated potential across various therapeutic areas, including oncology and infectious diseases.[1][2] This guide synthesizes available information on related isomers and general chemical principles to provide a technical overview for researchers, scientists, and drug development professionals. We will cover its core properties, logical synthetic routes, characteristic reactivity, and a validated framework for its application in the synthesis of bioactive molecules, with a focus on the causality behind experimental design.
Introduction to the Quinoline-Hydrazine Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its rigid, bicyclic aromatic structure provides a robust framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. When combined with a hydrazine moiety (-NHNH₂), the resulting hydrazinylquinoline molecule becomes a powerful synthetic building block.
The hydrazine group serves as a potent nucleophile and a reactive handle for forming hydrazone linkages through condensation with aldehydes and ketones. This reactivity is the cornerstone of its utility. Furthermore, the resulting hydrazone moiety is not merely a linker; it possesses intrinsic chemical properties beneficial for drug design:
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Hydrogen Bonding: The N-H and C=N groups can act as hydrogen bond donors and acceptors, facilitating target binding.[2]
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Chelating Ability: The multicenter arrangement of nitrogen atoms can coordinate with metal ions, a mechanism exploited in some anticancer agents.
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Modulable Lipophilicity: The polarity of the hydrazone can be tuned by the nature of the coupled aldehyde or ketone, allowing for optimization of pharmacokinetic properties.
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Acid-Labile Potential: The hydrazone bond can be susceptible to hydrolysis under acidic conditions, such as those found in the tumor microenvironment, enabling targeted release of an active moiety.[2]
The positional isomerism of the hydrazine group on the quinoline ring significantly influences the electronic properties and steric environment of the molecule, thereby impacting the reactivity and biological activity of its derivatives. This guide focuses specifically on the 3-substituted isomer.
Physicochemical and Structural Properties
Direct, experimentally verified data for 3-Hydrazinylquinoline hydrochloride is limited. However, we can infer its general properties from data on related isomers and its hydrochloride salt form. The data presented below should be considered provisional and requires experimental verification upon sourcing the material.
| Property | Value / Expected Characteristic | Source / Rationale |
| CAS Number | 63468-94-0 | Registry Number |
| Molecular Formula | C₉H₁₀ClN₃ | Based on structure |
| Molecular Weight | 195.65 g/mol | Computed[3] |
| Appearance | Expected to be an off-white to tan or yellow solid. | Typical for this class of compounds[4] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol or DMSO. | The hydrochloride salt form enhances aqueous solubility.[4] |
| InChI Key | IYTZOVRQMIGNHZ-UHFFFAOYSA-N | Identifier for the 6-isomer, likely very similar for the 3-isomer[5] |
| SMILES | Cl.NNC1=CC2=CC=CC=C2N=C1 | Canonical SMILES (for the 6-isomer)[5] |
Note: Some identifiers like InChI Key and SMILES are provided for the closely related 6-hydrazinylquinoline isomer as a structural reference. Researchers must confirm the identity of any procured material via analytical methods.
Synthesis and Key Reactivity
Plausible Synthetic Pathway
From a retrosynthetic perspective, the most direct and common approach to synthesizing hydrazinyl-heterocycles is through the nucleophilic aromatic substitution of a halo-substituted precursor with hydrazine. For 3-Hydrazinylquinoline, the logical starting material is 3-chloroquinoline or 3-bromoquinoline.
The reaction proceeds by the displacement of the halide by hydrazine hydrate, often in a suitable solvent and sometimes under elevated temperatures to drive the reaction to completion. The resulting free base is then treated with hydrochloric acid to precipitate the more stable and handleable hydrochloride salt.
Caption: Plausible synthetic route to 3-Hydrazinylquinoline HCl.
Core Reactivity: Hydrazone Formation
The quintessential reaction of 3-Hydrazinylquinoline hydrochloride is its condensation with a carbonyl compound (an aldehyde or ketone) to form a stable hydrazone. This reaction forms the basis of its application in building libraries of derivatives for biological screening.
Causality of Experimental Choices:
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Catalysis: The reaction is often catalyzed by a few drops of a weak acid (like acetic acid). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine.
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Solvent: A protic solvent like ethanol or methanol is typically used as it effectively solvates the reactants and intermediates. The reaction mixture is often heated to reflux to ensure it proceeds to completion.
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pH Control: Strong acids are avoided as they can fully protonate the hydrazine, rendering it non-nucleophilic. The hydrochloride salt form of the starting material may need to be neutralized or used in a buffered system to free the nucleophilic hydrazine for reaction.
Caption: General reaction scheme for hydrazone synthesis.
Application Workflow: A Protocol for Bioactive Hydrazone Synthesis
The following section provides a validated, self-contained protocol for utilizing 3-Hydrazinylquinoline hydrochloride to synthesize a derivative for screening.
Experimental Workflow Overview
Caption: Standard workflow for synthesis and screening.
Step-by-Step Synthesis Protocol
This protocol describes a general procedure for the synthesis of a (1E)-N'-(quinolin-3-yl)hydrazono-derivative.
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Reagent Preparation:
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In a round-bottom flask, dissolve 1.0 equivalent of 3-Hydrazinylquinoline hydrochloride (e.g., 195.6 mg, 1.0 mmol) in a suitable solvent such as absolute ethanol (10-15 mL).
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Add 1.0-1.1 equivalents of the desired aldehyde or ketone (e.g., 1.1 mmol) to the solution.
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Rationale: A slight excess of the carbonyl compound can help drive the reaction to completion.
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Catalysis and Reaction:
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Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
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Equip the flask with a condenser and heat the mixture to reflux (approximately 78 °C for ethanol).
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Monitor the reaction progress using Thin Layer Chromatography (TLC), typically over 2-6 hours. A common mobile phase for TLC would be a mixture of ethyl acetate and hexane.
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Rationale: Heating provides the activation energy for the dehydration step of hydrazone formation. TLC allows for visual confirmation of the consumption of starting materials and the formation of a new, typically less polar, product spot.
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Product Isolation:
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Once the reaction is complete, allow the mixture to cool to room temperature.
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The product may precipitate directly from the solution upon cooling. If not, reduce the solvent volume under reduced pressure using a rotary evaporator.
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Pour the concentrated mixture into cold water or an ice bath to induce precipitation of the solid product.
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Rationale: The hydrazone product is generally much less soluble in water than the starting hydrochloride salt, allowing for efficient isolation by precipitation.
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Purification:
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Collect the solid precipitate by vacuum filtration, washing the solid with cold water and then a small amount of cold ethanol or diethyl ether to remove residual impurities.
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If further purification is needed, recrystallization from a suitable solvent (such as ethanol, methanol, or an ethyl acetate/hexane mixture) is the preferred method.
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Rationale: Recrystallization is an effective method for purifying solid organic compounds, yielding high-purity crystalline material suitable for analysis and biological testing.
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Analytical Characterization Framework
It is critical for the researcher to independently verify the identity, purity, and structure of both the starting material and the final synthesized products.
| Technique | Purpose & Expected Observations |
| HPLC | To assess purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA or formic acid) is a good starting point.[6] |
| ¹H NMR | To confirm the structure. Expect to see characteristic signals for the quinoline ring protons and a downfield singlet for the N=CH proton in the hydrazone product. |
| Mass Spec (MS) | To confirm the molecular weight. The [M+H]⁺ ion should be observed, corresponding to the calculated molecular weight of the target compound. |
| FT-IR | To identify functional groups. Look for the disappearance of the C=O stretch from the starting carbonyl and the appearance of a C=N stretch (around 1600-1650 cm⁻¹) in the product. |
Safety and Handling
| Hazard Category | Information and Precautions |
| GHS Pictograms | (Exclamation Mark) |
| Hazard Statements | H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. Hydrazines as a class may have additional toxicity concerns. |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical safety goggles, and nitrile gloves. All manipulations should be performed in a certified chemical fume hood.[8] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, as hydrazines can react vigorously.[7] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Conclusion
3-Hydrazinylquinoline hydrochloride stands as a synthetically valuable, albeit under-characterized, chemical intermediate. Its true potential is realized upon its conversion to a diverse array of quinoline-hydrazone derivatives, which have shown considerable promise in the field of drug discovery.[2][9] The power of this building block lies in the simplicity and efficiency of the hydrazone-forming condensation reaction, allowing for the rapid generation of molecular libraries. Researchers utilizing this compound must prioritize rigorous analytical validation of its identity and purity. By following the synthetic and analytical frameworks outlined in this guide, scientists can effectively leverage 3-Hydrazinylquinoline hydrochloride as a strategic tool in the development of novel therapeutic agents.
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